1-Methyl-1,2,4-triazole
Overview
Description
Synthesis Analysis
1-Methyl-1,2,4-triazole and its derivatives can be synthesized through various methods. One common approach involves the alkylation of 1,2,4-triazole at the N-1 position to achieve over 90% isolated yields. The process includes the use of fluorinated alkyl halides under neat reaction conditions, leading to the formation of various 1-alkyl-triazoles and triazolium salts, some of which are precursors to ionic liquids (Mirzaei, Twamley, & Shreeve, 2002).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole, closely related to 1-Methyl-1,2,4-triazole, has been determined through gas phase electron diffraction. This analysis provides insights into the intermolecular distances and bond angles, crucial for understanding the compound's reactivity and properties (Chiang & Lu, 1977).
Chemical Reactions and Properties
1-Methyl-1,2,4-triazole undergoes various chemical reactions, indicating its reactivity and potential for further modification. For example, the mechanochemical evaluation of 1,4- and 1,5-disubstituted triazoles has shown differences in molecular stability and reactivity, influenced by regiochemical effects. These studies help understand the compound's behavior under different conditions and its potential chemical transformations (Brantley et al., 2012).
Scientific Research Applications
Pharmaceuticals and Clinical Drugs : These compounds are key in pharmaceuticals, with applications in clinical drugs like Rizatriptan, Ribavirin, Anastrozole, Etizolam, Estazolam, Alprazolam, Letrozole, Loreclezole, and Trazadone (Thorve, Maji, & Maji, 2023); (Prasad et al., 2021).
Antimicrobial and Antifungal Properties : These derivatives have shown significant antimicrobial and antifungal properties, making them valuable in medicine as antibacterial and antifungal agents (Gotsulya, 2016); (Frolova et al., 2022).
Anticancer Activity : Certain 1,2,4-triazole derivatives have shown potential in anticancer treatments. For instance, a derivative was found to interact with the EGFR kinase domain ATP binding site, indicating potential anticancer activity (Kaczor et al., 2013).
Corrosion Inhibition : In industrial applications, these derivatives are effective as corrosion inhibitors, particularly for copper and mild steel (Kovačević, Milošev, & Kokalj, 2017); (Lagrenée et al., 2002).
Material Science and Electronics : In the field of material science and electronics, 1,2,4-triazole derivatives are explored for potential applications in molecular-based memory devices, displays, and optical switches due to their spin crossover properties (Şahin et al., 2008).
Agrochemicals : They are also used in agrochemicals, though specific details on this application are not provided in the cited papers.
Low Toxicity and Biological Activities : These derivatives are known for their high efficiency and low toxicity, making them promising for creating new chemical compounds with predicted biological activity (Kravchenko, Panasenko, & Knysh, 2018). They also exhibit a wide spectrum of biological activities, making them a promising class for research on their physical and chemical properties and biological activity determination (Kravchenko, 2018).
Anticholinesterase Activity : Some synthesized derivatives from 1,2,4-triazole have shown promising anticholinesterase activity, which is significant in the treatment of diseases like Alzheimer's (Mohsen, 2012).
Safety And Hazards
properties
IUPAC Name |
1-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-6-3-4-2-5-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZDIEIXRBWPLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209699 | |
Record name | 1H-1,2,4-Triazole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,4-triazole | |
CAS RN |
6086-21-1 | |
Record name | 1H-1,2,4-Triazole, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006086211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1,2,4-Triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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